6H-indolo[2,3-b]quinoline

Catalog No.
S582768
CAS No.
243-38-9
M.F
C15H10N2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-indolo[2,3-b]quinoline

CAS Number

243-38-9

Product Name

6H-indolo[2,3-b]quinoline

IUPAC Name

6H-indolo[2,3-b]quinoline

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C15H10N2/c1-3-7-13-10(5-1)9-12-11-6-2-4-8-14(11)17-15(12)16-13/h1-9H,(H,16,17)

InChI Key

RDFSPMPXDYGXHP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4NC3=N2

Synonyms

6H-indolo(2,3-b)quinoline

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4NC3=N2

The exact mass of the compound 5H-Quinindoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

Derivatives of 5H-Quinindoline have been explored for their potential therapeutic effects. Some examples include:

  • Antimalarial Agents: Certain quinindoline derivatives exhibit antimalarial activity. Studies suggest they might work by inhibiting the growth of the malaria parasite Plasmodium falciparum [].
  • Antitubercular Agents: Researchers have investigated quinindoline derivatives for their potential to fight tuberculosis. These molecules may target specific enzymes critical for the bacteria's survival [].

6H-Indolo[2,3-b]quinoline is a fused heterocyclic compound characterized by its unique bicyclic structure, which integrates indole and quinoline moieties. This compound features a nitrogen atom within the indole ring and an aromatic quinoline system, making it a versatile scaffold in medicinal chemistry. The molecular formula for 6H-indolo[2,3-b]quinoline is C13H9N, and it exhibits notable physicochemical properties, including fluorescence and stability under various conditions.

The chemical reactivity of 6H-indolo[2,3-b]quinoline allows for various transformations:

  • Electrophilic Aromatic Substitution: The presence of nitrogen in the indole ring makes it susceptible to electrophilic attack, facilitating the introduction of substituents at different positions.
  • C–H Activation: This compound can undergo palladium-catalyzed C–H activation reactions, allowing for the formation of more complex derivatives through functionalization at the aromatic positions .
  • Coupling Reactions: 6H-indolo[2,3-b]quinoline can participate in Suzuki and Sonogashira coupling reactions to create arylated derivatives, expanding its utility in organic synthesis .

6H-indolo[2,3-b]quinoline has garnered attention for its biological activities:

  • Anticancer Properties: Several studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain 11-substituted derivatives have been identified as potent inhibitors of DNA topoisomerase II, an essential enzyme for DNA replication and repair .
  • Antimicrobial Activity: Some derivatives possess antimicrobial properties, showing effectiveness against bacterial strains and fungi.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, indicating its possible application in treating neurodegenerative diseases.

Synthesis of 6H-indolo[2,3-b]quinoline can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of isoindigo derivatives with indole in the presence of Lewis acids like tin(II) chloride. This method is noted for its simplicity and efficiency .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for regioselective synthesis through C–N coupling reactions. This method enables the introduction of various substituents onto the quinoline ring .
  • Iodine-Catalyzed Synthesis: An iodine-catalyzed approach has also been reported, providing a rapid entry into 6H-indolo[2,3-b]quinoline with diverse substituents .

The applications of 6H-indolo[2,3-b]quinoline span various fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development.
  • Fluorescent Probes: Its fluorescence characteristics make it suitable for use as a fluorescent probe in biological imaging.
  • Material Science: The compound's unique electronic properties are being investigated for applications in organic electronics and photonic devices.

Interaction studies involving 6H-indolo[2,3-b]quinoline focus on its binding affinity to biological targets:

  • DNA Binding Studies: Research indicates that certain derivatives can intercalate into DNA strands, potentially disrupting replication processes in cancer cells.
  • Protein Interactions: Investigations into how these compounds interact with proteins involved in cell signaling pathways are ongoing, highlighting their potential as modulators of biological activity.

Several compounds share structural similarities with 6H-indolo[2,3-b]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
10H-Indolo[3,2-b]quinolineSimilar bicyclic structureDifferent nitrogen positioning affects reactivity
Indolo[1,2-a]quinolineContains a different indole fusion patternExhibits distinct biological activity
QuinolinesAromatic nitrogen-containing compoundsBroader range of biological activities

6H-Indolo[2,3-b]quinoline stands out due to its specific arrangement of nitrogen atoms and fused rings that contribute to its unique chemical properties and biological activities. Its ability to undergo diverse

XLogP3

3.8

Other CAS

243-38-9

Wikipedia

Quinindoline

Dates

Last modified: 08-15-2023

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